molecular formula C7H7NO B054815 1-Pyrrol-1-ylprop-2-en-1-one CAS No. 114374-36-6

1-Pyrrol-1-ylprop-2-en-1-one

Cat. No.: B054815
CAS No.: 114374-36-6
M. Wt: 121.14 g/mol
InChI Key: GGUBLMHNFABREF-UHFFFAOYSA-N
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Description

1-Pyrrol-1-ylprop-2-en-1-one is a heterocyclic organic compound featuring a pyrrole ring fused to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrrol-1-ylprop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of pyrrole with acrolein under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the desired product with good yields. Another method involves the use of organocatalysts, such as proline, to facilitate the reaction between pyrrole and α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrol-1-ylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Pyrrol-1-ylprop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrrol-1-ylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

    Pyrrole: A simpler analog with a five-membered nitrogen-containing ring.

    2,5-Dimethylpyrrole: A substituted pyrrole with methyl groups at positions 2 and 5.

    1-Methylpyrrole: A pyrrole derivative with a methyl group at the nitrogen atom.

Uniqueness: 1-Pyrrol-1-ylprop-2-en-1-one is unique due to its fused structure, combining a pyrrole ring with a prop-2-en-1-one moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-pyrrol-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-7(9)8-5-3-4-6-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBLMHNFABREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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